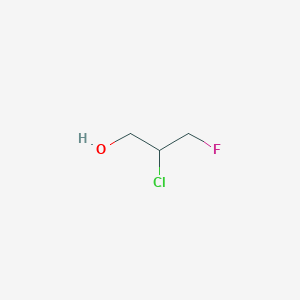

2-Chloro-3-fluoropropan-1-ol

Description

Significance of Halogenated Alcohols in Organic Synthesis

Halogenated alcohols are pivotal intermediates in a multitude of organic transformations. The substitution of a hydroxyl (-OH) group with a halogen atom, such as chlorine or fluorine, transforms the alcohol into a more reactive species. chemistrywithdrsantosh.com This increased reactivity makes them valuable precursors for the synthesis of a wide array of other compounds. chemistrywithdrsantosh.com

The carbon-halogen bond in these molecules is polarized, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge. ncert.nic.in This polarization makes the carbon atom susceptible to nucleophilic attack, a fundamental principle in many organic reactions. ncert.nic.in Consequently, halogenated alcohols readily participate in nucleophilic substitution reactions, where the halogen acts as a leaving group and is replaced by another functional group. ncert.nic.innih.gov This process is a cornerstone of synthetic organic chemistry, allowing for the construction of complex molecules from simpler starting materials. nih.gov

Furthermore, the type of halogen and the structure of the alcohol (primary, secondary, or tertiary) influence the reaction pathways and rates. conquerhsc.comchemguide.co.uk For instance, tertiary alcohols often react more rapidly in substitution reactions than primary or secondary alcohols. conquerhsc.comchemguide.co.uk The specific halogen also plays a role; for example, the Swarts reaction is a well-known method for introducing fluorine into organic molecules by replacing other halogens. ncert.nic.in

Historical Context of Fluorinated and Chlorinated Propanol (B110389) Derivatives

The study of fluorinated and chlorinated organic compounds has a rich history. The isolation of fluorine, the last of the halogens to be identified, proved to be a significant challenge due to its extreme reactivity. Early work in the 19th and 20th centuries laid the foundation for the development of organofluorine chemistry. nih.gov

The introduction of fluorine into organic molecules was found to impart unique properties, leading to the development of a wide range of fluorinated compounds, including derivatives of propane. acs.orgcolab.ws Research into chlorination of propanes and the synthesis of chlorofluorocarbons further expanded the field. nih.govacs.org These early investigations into the synthesis and properties of halogenated propanes paved the way for the study of more complex derivatives like 2-Chloro-3-fluoropropan-1-ol.

Scope and Research Focus on this compound

Research on this compound is primarily centered on its chemical properties and potential as a building block in organic synthesis. The presence of both chlorine and fluorine atoms, along with a primary alcohol functional group, makes it a trifunctional molecule with distinct reactive sites. This unique combination allows for selective chemical modifications, making it a valuable tool for synthetic chemists.

The compound's structure and properties have been characterized using various analytical techniques. nih.govchemsrc.com Its molecular formula is C₃H₆ClFO, and its IUPAC name is this compound. nih.gov The presence of this compound and its isomers, such as 1-chloro-3-fluoropropan-2-ol, in chemical databases highlights their relevance in the scientific community. nih.govnih.govsigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆ClFO |

| Molecular Weight | 112.53 g/mol |

| IUPAC Name | This compound |

Detailed research findings from various sources provide a comprehensive profile of this compound. For instance, its bioactivity has been explored through high-throughput screening assays. epa.govepa.gov Furthermore, patents related to the synthesis of related compounds, such as 2-fluoro-3-chlorophenol, underscore the industrial interest in halogenated building blocks. google.com

Structure

3D Structure

Properties

CAS No. |

26438-87-9 |

|---|---|

Molecular Formula |

C3H6ClFO |

Molecular Weight |

112.53 g/mol |

IUPAC Name |

2-chloro-3-fluoropropan-1-ol |

InChI |

InChI=1S/C3H6ClFO/c4-3(1-5)2-6/h3,6H,1-2H2 |

InChI Key |

LTCGVFYSBYYWLO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CF)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Fluoropropan 1 Ol

Established Synthetic Pathways

Approaches Involving Halohydrin Formation and Manipulation

Halohydrin formation is a classical and versatile method for the synthesis of halogenated alcohols. A halohydrin is a functional group where a halogen and a hydroxyl group are situated on adjacent carbon atoms. youtube.com The general principle involves the reaction of an alkene with a halogen in the presence of water. youtube.com This process typically proceeds through a halonium ion intermediate, which is then attacked by a water molecule to yield the halohydrin. youtube.com

For the synthesis of 2-chloro-3-fluoropropan-1-ol, this strategy would conceptually involve starting with an appropriately substituted allyl alcohol derivative. The reaction would proceed via an anti-addition, meaning the halogen and hydroxyl groups are added to opposite faces of the double bond. youtube.com Subsequent manipulation of the resulting halohydrin or a related intermediate would be necessary to introduce the second halogen atom, ultimately leading to the target compound.

Ring-Opening Reactions of Halogenated Epoxides

The ring-opening of epoxides is another powerful and widely used strategy in organic synthesis to generate 1,2-difunctionalized compounds. In the context of synthesizing this compound, a key intermediate would be a halogenated epoxide, such as epichlorohydrin (B41342) or a fluorinated analogue.

This method relies on the reaction of the epoxide with a suitable nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening. The reaction typically follows an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. beilstein-journals.org For instance, the reaction of a fluorinated epoxide with a chloride source or the reaction of epichlorohydrin with a fluoride (B91410) source could be viable routes. The regioselectivity of the ring-opening, which determines which carbon is attacked, is influenced by both steric and electronic factors of the epoxide and the nature of the nucleophile and reaction conditions.

A study on the ring-opening of 2,3-epoxyesters with fluorine-containing substituents demonstrated that these reactions proceed via an SN2 mechanism to afford 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org This highlights the stereochemical control achievable with epoxide ring-opening reactions.

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of a stereocenter at the second carbon atom of this compound means that it can exist as a pair of enantiomers. The synthesis of specific stereoisomers (enantiomers or diastereomers) is of great importance, particularly in the pharmaceutical and agrochemical industries, where biological activity is often stereospecific.

Stereoselective synthesis aims to produce a single stereoisomer in high excess. One notable approach to achieving this is through diastereoselective reactions. For example, a highly efficient diastereoselective electrophilic fluorination reaction was utilized in the synthesis of a (2S)-2-chloro-2-fluorolactone, a key intermediate for a potential antiviral drug. nih.gov This reaction proceeded with a high yield and a diastereomeric ratio of greater than 50:1. nih.gov Such methods often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. The synthesis of specific enantiomers of this compound would likely involve similar principles of asymmetric synthesis.

Novel and Emerging Synthetic Strategies

Green Chemistry Principles in Halopropanol Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to minimize environmental impact and enhance sustainability. youtube.comnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of renewable feedstocks. youtube.comnih.gov

In the context of halopropanol synthesis, green chemistry encourages the development of processes that reduce the use of toxic reagents and solvents. rsc.org One-pot reactions, which involve multiple reaction steps in a single vessel, are considered a green approach as they minimize solvent use and waste generation. nih.gov The use of water as a solvent, where possible, is a key aspect of green synthesis. youtube.com Furthermore, designing chemical products that degrade into non-persistent substances in the environment is a crucial goal. youtube.com The application of these principles to the synthesis of this compound would involve evaluating existing methods and developing new routes that are more environmentally benign.

Catalytic Approaches to this compound Precursors

Catalysis plays a central role in modern chemical synthesis and is a cornerstone of green chemistry. youtube.com Catalytic reactions are often more efficient, selective, and produce less waste compared to stoichiometric reactions. youtube.com

The synthesis of precursors to this compound can benefit significantly from catalytic methods. For instance, the synthesis of γ-aminopropyltrimethoxysilane from 3-aminopropene and trimethoxysilane (B1233946) utilizes a Pt-triethylamine complex as a catalyst. researchgate.net Similarly, the synthesis of pyrano[3,2-c]coumarins has been achieved using triethylammonium (B8662869) hydrogen sulfate, an environmentally safe ionic liquid catalyst. nih.gov The development of novel catalysts for the selective halogenation or functionalization of C3 building blocks is an active area of research that could lead to more efficient and sustainable routes to this compound and its derivatives.

Regioselective Fluorohydrin Synthesis from Olefinic Precursors

The synthesis of fluorohydrins from olefinic precursors is a primary method for creating compounds like this compound. A key approach involves the 1,2-difunctionalization of olefins, which allows for the vicinal addition of both a fluorine and a hydroxyl group across the double bond. nih.gov

One notable method involves a two-step sequence starting with an olefinic precursor, such as an allylsilane. nih.gov This process is characterized by high regioselectivity. The first step is the epoxidation of the allylsilane. This is often achieved using an in-situ prepared epoxidizing agent like dimethyldioxirane (B1199080) (DMDO). chemrxiv.org The resulting epoxysilane is then subjected to ring-opening by a nucleophilic fluoride source. nih.govchemrxiv.org

The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis. In the case of allylsilane-derived epoxides, the attack of the fluoride ion occurs preferentially at the carbon atom beta to the silicon group, leading to the formation of a 2-fluoro-3-silylpropan-1-ol. nih.govacs.org This high degree of regioselectivity is attributed to a β-silyl effect, which stabilizes a potential cationic intermediate formed during the reaction. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of fluorohydrin synthesis are highly dependent on the chosen reagents and reaction conditions. A comparative analysis of different fluoride sources for the ring-opening of epoxides reveals significant differences in outcomes.

In the synthesis of 2-fluoro-3-silylpropan-1-ols from allylsilane-derived epoxides, triethylamine (B128534) trihydrofluoride (HF·Et₃N) has been shown to be a superior reagent in terms of both yield and selectivity. nih.govacs.org It provides the desired fluorohydrin in high yields with complete regioselectivity. nih.govacs.org In contrast, other hydrogen fluoride sources, such as Olah's reagent (a complex of hydrogen fluoride and pyridine, HF·Py), have been found to cause significant decomposition of the starting material, leading to lower yields and a more complex product mixture. nih.govacs.org

A one-pot procedure, combining the epoxidation and epoxide opening steps, has been developed for certain substrates, such as allyltrimethylsilane. chemrxiv.org This approach, using m-CPBA and HF·Et₃N in DCM, yielded the corresponding fluorohydrin in 65% yield. chemrxiv.org While this one-pot method is efficient, it can sometimes result in byproducts, such as those arising from the opening of the epoxide by the counter-ion of the epoxidizing agent. chemrxiv.org

The following table provides a summary of the synthesis of fluorohydrins from allylsilanes, highlighting the efficiency of the HF·Et₃N reagent.

Table 1: Synthesis of 2-Fluoro-3-silylpropan-1-ols from Allylsilanes

| Olefinic Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Allyltrimethylsilane | 1. m-CPBA 2. HF·Et₃N | 2-Fluoro-3-(trimethylsilyl)propan-1-ol | 65% | chemrxiv.org |

| Allyldimethyl(phenyl)silane | 1. DMDO 2. HF·Et₃N | 3-(Dimethyl(phenyl)silyl)-2-fluoropropan-1-ol | Good | acs.org |

Reactivity and Chemical Transformations of 2 Chloro 3 Fluoropropan 1 Ol

Nucleophilic Substitution Reactions

The presence of two different halogen atoms on adjacent carbons in 2-chloro-3-fluoropropan-1-ol raises questions of chemoselectivity in nucleophilic substitution reactions. The inherent differences in the carbon-chlorine and carbon-fluorine bonds in terms of bond strength and polarizability govern their reactivity towards nucleophiles.

Reactivity at the Chlorine Center

The chlorine atom in this compound is the more reactive site for nucleophilic attack compared to the fluorine atom. This is a well-established principle in haloalkane chemistry, where the carbon-chlorine bond is weaker and more easily broken than the exceptionally strong carbon-fluorine bond. Studies on the closely related isomer, 1-chloro-3-fluoropropan-2-ol, have demonstrated that the chlorine atom is significantly more susceptible to nucleophilic displacement. This preferential reactivity allows for selective substitution at the C-2 position.

For instance, in the presence of a suitable nucleophile (Nu:⁻), the chlorine atom is displaced to form a new carbon-nucleophile bond. A common and illustrative transformation is the intramolecular SN2 reaction that occurs upon treatment with a base. The hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, displacing the chloride to form a three-membered epoxide ring, specifically 2-(fluoromethyl)oxirane. This reaction is a variation of the Williamson ether synthesis and is a common transformation for halohydrins. wikipedia.org

Table 1: Illustrative Nucleophilic Substitution Reactions at the Chlorine Center

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Hydroxide (intramolecular) | Sodium Hydroxide (NaOH) | 2-(Fluoromethyl)oxirane | Aqueous or alcoholic solution, heat |

| Cyanide | Sodium Cyanide (NaCN) | 3-Fluoro-2-hydroxybutanenitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide | Sodium Azide (NaN₃) | 2-Azido-3-fluoropropan-1-ol | DMF or DMSO |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-2-(phenylthio)propan-1-ol | Alcoholic solution |

Note: This table is illustrative and based on general reactivity patterns of halohydrins. Specific yields and optimal conditions for this compound would require experimental validation.

Reactivity at the Fluorine Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom in this compound significantly less reactive towards nucleophilic substitution under normal conditions. Displacement of fluoride (B91410) requires harsh reaction conditions and is generally not observed when a more reactive halogen like chlorine is present in the same molecule. Therefore, for most synthetic applications, the fluorine atom can be considered a spectator group during nucleophilic substitutions at the chlorine center.

Oxidation and Reduction Reactions

The presence of both a primary alcohol and halogen atoms allows for a range of oxidation and reduction reactions, with the potential for selectivity depending on the reagents and conditions employed.

Selective Oxidation of the Hydroxyl Group

The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid. The choice of oxidizing agent is critical to control the extent of oxidation.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation of primary alcohols to aldehydes. These reagents operate under non-aqueous conditions, which prevents the over-oxidation of the initially formed aldehyde to a carboxylic acid. The product of such a reaction would be 2-chloro-3-fluoropropanal.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to a carboxylic acid, yielding 2-chloro-3-fluoropropanoic acid.

Table 2: Illustrative Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 2-Chloro-3-fluoropropanal | Dichloromethane (CH₂Cl₂) |

| Dess-Martin Periodinane (DMP) | 2-Chloro-3-fluoropropanal | Dichloromethane (CH₂Cl₂) |

| Potassium Permanganate (KMnO₄) | 2-Chloro-3-fluoropropanoic acid | Basic aqueous solution, heat |

| Chromic Acid (H₂CrO₄) | 2-Chloro-3-fluoropropanoic acid | Acetone, H₂SO₄ |

Note: This table is illustrative and based on general principles of alcohol oxidation. Specific yields for this compound would require experimental determination.

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms from this compound. The ease of removal of the halogens follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. acs.org This trend suggests that the chlorine atom can be selectively removed in the presence of the fluorine atom.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source can effectively remove the chlorine atom. Other methods include the use of metal hydrides or dissolving metal reductions. The product of selective reductive dechlorination would be 3-fluoropropan-1-ol.

The removal of the fluorine atom is significantly more challenging and would require much harsher reducing conditions, which would likely also remove the chlorine atom and potentially affect the alcohol group. The dehalogenation of vicinal dihalides, compounds with halogens on adjacent carbons, can also be achieved using reducing agents like zinc dust, which would lead to an alkene. vaia.comstackexchange.com However, in the case of this compound, this would be a more complex transformation.

Cyclization Reactions and Heterocycle Formation

The presence of three distinct functional groups—a primary alcohol, and vicinal chloro and fluoro substituents—on a flexible three-carbon chain makes this compound a versatile substrate for cyclization reactions. The interaction of these groups under various reaction conditions can lead to the formation of strained ring systems and other valuable heterocyclic structures.

Formation of Epoxides (e.g., 1-Fluoro-2,3-epoxypropane)

The most prominent cyclization reaction of this compound is its conversion to an epoxide, a class of three-membered heterocyclic ethers. This transformation is a classic example of an intramolecular Williamson ether synthesis. The process is typically initiated by a base, which deprotonates the hydroxyl group to form a transient alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and closing the ring to form the epoxide.

The reaction proceeds as follows:

Step 1: Deprotonation. The alcohol group of this compound reacts with a base (e.g., sodium hydroxide) to form a sodium alkoxide intermediate and water.

Step 2: Intramolecular Nucleophilic Substitution (SN2). The newly formed alkoxide, a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine. This intramolecular attack results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond, yielding the epoxide ring.

The product of this specific reaction is 1-Fluoro-2,3-epoxypropane (also known as epifluorohydrin), a valuable fluorinated building block in its own right. The fluorine atom is retained in the final structure, making this a key method for producing fluorinated epoxides.

Table 1: Reaction Parameters for Epoxide Formation

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Typical Reagent | Strong base (e.g., NaOH, KOH) |

| Mechanism | Intramolecular SN2 reaction |

| Product | 1-Fluoro-2,3-epoxypropane |

| By-product | Alkali metal chloride (e.g., NaCl), Water |

Intramolecular Cyclization Pathways

While epoxide formation is the most common cyclization pathway, the structure of this compound theoretically allows for other intramolecular reactions, although they are less frequently documented in readily available literature. The relative reactivity of the C-Cl versus the C-F bond is a critical factor. The carbon-chlorine bond is longer and weaker than the carbon-fluorine bond, making the chlorine atom a much better leaving group. ncert.nic.in This is why cyclization overwhelmingly favors the displacement of chloride to form the epoxide.

Alternative cyclization pathways would require conditions that either activate the C-F bond or involve the carbon backbone in different ways, which are not standard transformations for this molecule. Therefore, the formation of a three-membered oxetane (B1205548) by displacement of fluoride is not a favored pathway under typical conditions.

Derivatization for Advanced Chemical Synthesis

The functional groups of this compound serve as handles for further chemical modification, allowing for its incorporation into a wide array of more complex molecules. This makes it a useful fluorinated building block for creating new chemical entities with specific desired properties. ossila.com

Formation of Esters and Ethers

The primary alcohol group of this compound is readily derivatized to form esters and ethers, common functional groups in organic chemistry and materials science.

Esterification: The compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or proceed directly in the case of more reactive acylating agents. For example, reaction with acetic anhydride (B1165640) would yield 2-chloro-3-fluoropropyl acetate. Such reactions are fundamental in organic synthesis. mdpi.com

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first converted to its alkoxide with a strong base and then reacted with an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(2-chloro-3-fluoropropoxy)methane.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reactant | Product Class | Example Product Name |

|---|---|---|---|

| Esterification | Acetic Anhydride | Ester | 2-chloro-3-fluoropropyl acetate |

Introduction into Complex Molecular Architectures

As a bifunctional molecule (halide and alcohol), this compound and its derivatives can be used to introduce the 2-chloro-3-fluoropropyl or related fluorinated fragments into larger, more complex molecular structures. researchgate.net Fluorinated building blocks are highly sought after in medicinal chemistry and materials science because the inclusion of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. ossila.com

The compound can be used in multi-step syntheses. For example, the alcohol can be protected, allowing for nucleophilic substitution reactions at the carbon bearing the chlorine. Alternatively, the alcohol can be converted into a better leaving group itself, opening up further reaction possibilities. The epoxide derivative, 1-Fluoro-2,3-epoxypropane, is a particularly versatile intermediate that can be opened by a wide range of nucleophiles to install the fluorinated hydroxypropyl moiety into complex target molecules. This strategy is a common approach for building chiral drug intermediates and other high-value chemical products. nih.govgoogle.com

Structural Elucidation and Conformational Analysis of 2 Chloro 3 Fluoropropan 1 Ol

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide invaluable experimental insights into the geometry and conformational dynamics of molecules. For 2-chloro-3-fluoropropan-1-ol, a combination of nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy would be essential for a comprehensive structural characterization.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. In the case of this compound, which possesses two chiral centers, NMR is indispensable for assigning the relative configuration of the four possible stereoisomers (RR, SS, RS, SR).

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be employed to first establish the atomic connectivity. The crucial information for stereochemical assignment, however, lies in the magnitude of vicinal coupling constants (³J). The Karplus equation and its refined versions describe the relationship between the dihedral angle of adjacent atoms and their corresponding ³J coupling constant. By analyzing the ³J(H,H), ³J(H,F), and ³J(C,F) coupling constants, the preferred rotamer populations around the C1-C2 and C2-C3 bonds can be determined.

For instance, the analysis of vicinal ¹H-¹H coupling constants in similar systems like 2,3-dihydroxypropanoic acid has been successfully used to determine conformational preferences. nih.gov A similar approach for this compound would involve measuring the coupling constants between the protons on C1, C2, and C3. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering additional constraints for determining the predominant conformation and relative stereochemistry. mdpi.com

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1a | 3.85 | dd | J(H1a,H1b) = 11.5, J(H1a,H2) = 4.5 |

| H1b | 3.78 | dd | J(H1a,H1b) = 11.5, J(H1b,H2) = 6.0 |

| H2 | 4.15 | m | - |

| H3a | 4.60 | ddm | J(H3a,H3b) = 47.0 (geminal ²JHF), J(H3a,H2) = 5.0 |

| H3b | 4.50 | ddm | J(H3a,H3b) = 47.0 (geminal ²JHF), J(H3b,H2) = 7.0 |

| OH | 2.50 | t | J(OH,H1) = 5.0 |

Note: This table is a hypothetical representation and actual values would need to be determined experimentally.

Vibrational Spectroscopy (IR and Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Each conformer of this compound will have a unique set of vibrational frequencies, creating a "fingerprint" that allows for their identification and quantification. uni-siegen.de

The O-H stretching vibration, typically observed in the range of 3200-3600 cm⁻¹, is particularly sensitive to hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and one of the halogen atoms (fluorine or chlorine) is expected to play a significant role in stabilizing certain conformers. The presence of a sharp, non-hydrogen-bonded O-H band alongside a broader, red-shifted band would indicate an equilibrium between free and hydrogen-bonded conformers.

The C-F and C-Cl stretching vibrations, typically found in the regions of 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively, will also be sensitive to the conformational state. The frequencies of these vibrations are influenced by the dihedral angles of the molecule. By comparing the experimental IR and Raman spectra with theoretical predictions for different conformers, it is possible to assign the observed bands and determine the relative populations of the conformers. rsc.orgyoutube.com

Table 2: Characteristic Vibrational Frequencies for Halogenated Alcohols

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| O-H Stretch (Free) | 3600 - 3650 | Sharp band |

| O-H Stretch (H-bonded) | 3200 - 3550 | Broad band, red-shifted |

| C-H Stretch | 2850 - 3000 | |

| C-O Stretch | 1000 - 1260 | |

| C-F Stretch | 1000 - 1400 | Strong in IR |

| C-Cl Stretch | 600 - 800 |

Gas-Phase Electron Diffraction Studies on Related Halopropanols

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of small molecules in the gas phase, free from intermolecular interactions. wikipedia.org While no specific GED studies on this compound have been reported, studies on related molecules like 1-propanol (B7761284) and 2-propanol provide a framework for how such an analysis would be conducted. ias.ac.inias.ac.in

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule. By analyzing this pattern, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. For this compound, GED could definitively establish the preferred gas-phase conformation and provide accurate geometric parameters that can be used to benchmark theoretical calculations.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are essential for complementing experimental data and providing a deeper understanding of the conformational energetics and dynamics of molecules.

Quantum Chemical Calculations (Ab Initio, DFT) for Conformational Energetics

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are widely used to predict the geometries and relative energies of different conformers. nih.govmdpi.com For this compound, these calculations would involve systematically rotating the dihedral angles around the C1-C2 and C2-C3 bonds to map out the potential energy surface.

These calculations can predict the relative stabilities of the various staggered and eclipsed conformations, taking into account factors such as steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. Different levels of theory and basis sets can be employed to achieve the desired accuracy. For example, methods like MP2 (Møller-Plesset perturbation theory of the second order) and coupled-cluster (CCSD) theory, along with large basis sets, are known to provide highly accurate energetic data. nih.gov DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy for larger molecules.

The results of these calculations can be used to predict the equilibrium populations of the different conformers at a given temperature using the Boltzmann distribution. These predicted populations can then be compared with experimental data from NMR or vibrational spectroscopy.

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C3-F) | Relative Energy (kJ/mol) |

| 1 | anti | anti | 0.0 |

| 2 | gauche | anti | 2.5 |

| 3 | anti | gauche | 4.1 |

| 4 | gauche | gauche | 5.8 |

Note: This table is a hypothetical representation. Actual values will depend on the level of theory and basis set used.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. aip.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic transitions between different conformational states.

For this compound, an MD simulation would start with an initial geometry, and the trajectory of each atom would be followed over a period of nanoseconds or longer. The force field used in the simulation is crucial and must accurately describe the interactions between the atoms, including bond stretching, angle bending, torsional potentials, and non-bonded interactions.

The analysis of the MD trajectory can reveal the most populated conformational states and the pathways for interconversion between them. This provides a dynamic picture of the molecule's behavior, which can be compared with the static picture obtained from quantum chemical calculations and the time-averaged information from experimental techniques like NMR. Studies on related fluorinated alcohols have demonstrated the utility of MD simulations in understanding their hydration and conformational behavior. aip.orgaip.org

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The conformational preferences of this compound are largely influenced by the potential for the formation of intramolecular hydrogen bonds. Theoretical studies on related β-halohydrins have shown that conformers allowing for such interactions are generally the most stable. nih.govnih.gov In these arrangements, the hydroxyl hydrogen acts as a hydrogen bond donor, while one of the halogen atoms or the oxygen atom of the hydroxyl group itself can act as an acceptor.

Intramolecular Hydrogen Bonding:

Computational analyses, specifically using methods like G3 calculations, have demonstrated that for β-halohydrins, the gauche conformers where the hydroxyl hydrogen is oriented towards a halogen atom are energetically favored. nih.govnih.gov This stabilization arises from the formation of an intramolecular hydrogen bond (O-H···X, where X is F or Cl). Studies on similar molecules, such as γ-fluorinated alcohols, have provided experimental evidence for the existence of O-H···F intramolecular hydrogen bonds in solution, which can be detected and quantified using NMR spectroscopy through the observation of through-space scalar couplings (¹hJ-OH···F). nih.gov

For this compound, several conformers involving intramolecular hydrogen bonding can be postulated. The relative strengths of these bonds are influenced by the electronegativity and size of the halogen acceptor, as well as the geometry of the five- or six-membered ring-like structure formed by the hydrogen bond. It is generally observed that fluorine is a weaker hydrogen bond acceptor than oxygen in similar intramolecular arrangements.

Halogen Bonding:

In addition to hydrogen bonding, the potential for intramolecular halogen bonding (X···Y, where X and Y are halogen atoms) exists in this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While typically weaker than hydrogen bonds, these interactions can still influence conformational preferences. The chlorine atom, being larger and more polarizable than fluorine, is a more likely candidate to act as a halogen bond donor. Theoretical studies have explored the role of halogen-halogen interactions in the association of halogenated alcohols. chemsrc.com

Table 1: Postulated Intramolecular Interactions in this compound

| Type of Interaction | Donor | Acceptor | Plausible Conformer Geometry |

| Hydrogen Bond | O-H | F | Gauche |

| Hydrogen Bond | O-H | Cl | Gauche |

| Halogen Bond | C-Cl | F | Anti/Gauche |

Prediction of Spectroscopic Parameters

The conformational complexity of this compound is expected to be reflected in its spectroscopic signatures. Theoretical predictions of spectroscopic parameters, often derived from computational methods such as Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and identifying the contributions of different conformers.

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of this compound are sensitive to the local electronic environment, which is directly influenced by the molecular conformation. For instance, the chemical shift of the hydroxyl proton is a key indicator of hydrogen bonding. In the absence of intermolecular hydrogen bonding (at low concentrations in a non-polar solvent), a downfield shift of the OH proton signal can be indicative of an intramolecular hydrogen bond.

Furthermore, the through-space scalar coupling constant between the hydroxyl proton and the fluorine nucleus (¹hJ-OH···F) can provide direct evidence and a quantitative measure of the strength of the O-H···F intramolecular hydrogen bond. nih.gov The magnitude of this coupling is dependent on the H···F distance and the O-H···F angle.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound (based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

| -OH | 2.0 - 4.0 | Hydrogen bonding, solvent effects |

| H-1 | 3.6 - 3.9 | Proximity to -OH group |

| H-2 | 4.0 - 4.5 | Proximity to Cl and F atoms |

| H-3 | 4.5 - 4.8 | Proximity to F atom |

Rotational Spectroscopy:

Rotational spectroscopy is a powerful technique for the unambiguous determination of molecular structure in the gas phase. By analyzing the rotational spectrum, it is possible to determine the rotational constants (A, B, C), which are inversely proportional to the principal moments of inertia of the molecule. Each conformer of this compound will have a unique set of rotational constants and a distinct rotational spectrum.

Theoretical calculations can predict the rotational constants for various low-energy conformers. Comparison of these predicted spectra with experimental microwave or millimeter-wave spectra allows for the identification of the conformers present in the gas-phase sample and the determination of their relative abundances. Studies on related molecules like n-propanol have successfully used this combined experimental and theoretical approach to characterize multiple conformers. nih.gov

Table 3: Hypothetical Predicted Rotational Constants for Two Conformers of this compound

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| Gauche (O-H···F) | 4500 | 1800 | 1600 |

| Anti | 5200 | 1500 | 1400 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges for similar molecules.

Infrared (IR) Spectroscopy:

The vibrational frequencies observed in the IR spectrum of this compound are also characteristic of its structure and bonding. The O-H stretching frequency is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretch typically appears as a sharp band around 3600-3650 cm⁻¹. The formation of an intramolecular hydrogen bond causes a red-shift (a shift to lower frequency) and a broadening of this band. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Advanced Analytical Methodologies for 2 Chloro 3 Fluoropropan 1 Ol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-Chloro-3-fluoropropan-1-ol, enabling its separation from complex matrices and from its isomers. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving high sensitivity, especially for halogenated compounds.

One of the most effective detectors for this purpose is the Electron Capture Detector (ECD) . The ECD is highly selective for electrophilic compounds, such as those containing halogen atoms. wikipedia.orglibretexts.org Its operating principle involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing a carrier gas (often nitrogen) and generating a steady electrical current. wikipedia.org When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a decrease in the current, which is measured as a peak. wikipedia.org

The ECD is renowned for its exceptional sensitivity, capable of detecting halogenated compounds at picogram or even femtogram levels. wikipedia.orgtaylorandfrancis.com This makes it particularly suitable for trace analysis in environmental samples. For instance, a study on the determination of halogenated mono-alcohols and diols in water utilized GC-ECD after derivatization with heptafluorobutyric anhydride (B1165640) to achieve low detection limits. nih.gov Although this study did not specifically include this compound, the methodology is directly applicable due to the shared chemical properties.

Key Features of GC-ECD for Halogenated Compound Analysis:

| Feature | Description |

| High Sensitivity | Capable of detecting trace amounts, often in the pg to fg range. wikipedia.org |

| Selectivity | Highly responsive to compounds with electronegative functional groups like halogens. libretexts.orgtaylorandfrancis.com |

| Derivatization | Often required for polar analytes to improve volatility and detector response. |

| Applications | Environmental monitoring, food safety, and industrial hygiene. nih.govresearchgate.net |

It is important to note that while highly sensitive, the ECD has a more limited linear range compared to other GC detectors. libretexts.org

Liquid Chromatography (LC) for Resolution of Stereoisomers

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. These stereoisomers may exhibit different biological activities, making their separation and individual quantification essential. High-Performance Liquid Chromatography (HPLC) is the premier technique for the resolution of enantiomers.

The separation of enantiomers by HPLC is typically achieved using a Chiral Stationary Phase (CSP) . researchgate.net These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net There are several strategies for chiral separation in HPLC:

Direct Separation using CSPs: This is the most common approach, where the racemic mixture is directly injected onto a column containing a chiral selector. researchgate.net

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. youtube.com

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on an achiral column. youtube.com

For fluorinated and chlorinated compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown great success. mdpi.comnih.gov A study on the enantioseparation of fluorinated liquid crystalline racemic esters demonstrated the effectiveness of amylose and cellulose-based columns in both normal-phase (using hexane/isopropanol) and reversed-phase (using acetonitrile/water) modes. mdpi.com The choice of mobile phase and the specific CSP are critical in achieving optimal resolution. mdpi.comresearchgate.net

Commonly Used Chiral Stationary Phases for HPLC:

| CSP Type | Examples | Typical Applications |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel®, Chiralpak®) | Broad applicability for a wide range of chiral compounds, including those with halogen substituents. mdpi.comnih.gov |

| Pirkle-type | (R,R)-Whelk-O 1 | Effective for π-acidic or π-basic analytes. |

| Protein-based | AGP, BSA, Cellulase | Separation of drug molecules and other biologically active compounds. |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Separation based on inclusion complexation. |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details with high specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. mdpi.comresearchgate.net This precision allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identification. mdpi.com

In the context of environmental analysis, where samples can be exceedingly complex, HRMS is instrumental in distinguishing target analytes from matrix interferences. rsc.orgnih.gov For halogenated compounds like this compound, the characteristic isotopic patterns of chlorine (35Cl and 37Cl) can be precisely measured with HRMS, further aiding in confident identification. nih.govresearchgate.net The coupling of liquid chromatography with HRMS (LC-HRMS) is particularly powerful for analyzing small, polar compounds that are not readily amenable to GC. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then fragmented to produce a series of product ions. youtube.com The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification, even in the presence of co-eluting interferences. youtube.com

For the structural confirmation of this compound, a GC-MS/MS or LC-MS/MS approach would be highly effective. In a typical GC-MS/MS experiment, the parent molecule would be ionized, and the molecular ion or a prominent fragment ion would be selected in the first mass analyzer. This precursor ion would then be subjected to collision-induced dissociation (CID), and the resulting product ions would be analyzed in the second mass analyzer. The fragmentation pattern can reveal information about the connectivity of the atoms within the molecule. For example, the loss of specific neutral fragments such as H₂O, HCl, or CH₂F would provide strong evidence for the structure of this compound.

Studies on related chloropropanols have demonstrated the utility of GC-MS/MS for their determination in complex matrices like food. researchgate.netnih.gov These methods often use isotope-labeled internal standards to ensure accurate quantification. nih.gov

Hyphenated Techniques for Comprehensive Analysis

To gain the most comprehensive understanding of a sample containing this compound and its derivatives, hyphenated analytical techniques are employed. libretexts.orgnih.gov These techniques combine the separation power of chromatography with the identification capabilities of spectrometry. libretexts.orgnih.gov

The most common and powerful hyphenated techniques for this application are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net It combines the excellent separation efficiency of GC with the high sensitivity and specificity of MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for the analysis of polar and non-volatile compounds, as well as for the separation of stereoisomers when coupled with a chiral column. nih.gov The use of LC-HRMS provides both separation and high-confidence identification. nih.gov

The choice between GC-MS and LC-MS depends on the specific properties of the analytes and the complexity of the sample matrix. In many cases, using both techniques can provide complementary information for a more complete characterization of the sample.

GC-MS and LC-MS Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of volatile and non-volatile organic compounds, respectively. The development of robust GC-MS and LC-MS methods is crucial for the analysis of this compound and its derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of this compound, GC-MS is a highly suitable technique for its analysis. However, the presence of a polar hydroxyl group often necessitates a derivatization step to improve chromatographic peak shape, enhance thermal stability, and increase volatility. Common derivatization reagents for alcohols include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the polar -OH group into a less polar trimethylsilyl (B98337) ether.

A hypothetical GC-MS method for the analysis of derivatized this compound could employ a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode, which would provide characteristic fragmentation patterns for structural elucidation.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of this compound without derivatization, or for the analysis of its less volatile derivatives, LC-MS is the method of choice. Reversed-phase liquid chromatography (RPLC) using a C18 column would be a suitable separation technique. The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the addition of a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

Electrospray ionization (ESI) is a common ionization technique for polar analytes like this compound. Depending on the pH of the mobile phase, the analyte can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be employed for selective reaction monitoring (SRM) to enhance selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | 100 mm x 2.1 mm ID, 1.8 µm particle size (e.g., C18) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B in 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Mass Analyzer | Triple Quadrupole |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Integration with Nuclear Magnetic Resonance for Structural Validation

While GC-MS and LC-MS can provide valuable information about the molecular weight and fragmentation pattern of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. The integration of chromatographic separation with NMR spectroscopy (LC-NMR or GC-NMR) provides a comprehensive analytical approach for the structural validation of this compound and its derivatives.

In such a hyphenated setup, the eluent from the chromatographic column is directed to the NMR spectrometer for real-time spectral acquisition. This allows for the acquisition of high-resolution NMR spectra of individual components in a complex mixture.

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each carbon, with chemical shifts and coupling constants providing information about their chemical environment and connectivity.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule and their hybridization states.

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds, providing a sensitive and selective means of detection and structural analysis. The chemical shift and coupling of the fluorine atom to adjacent protons would confirm its position in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between atoms and provide definitive structural assignment.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| H on C1 | 3.7 - 3.9 | Doublet of doublets | J(H-H), J(H-F) |

| H on C2 | 4.0 - 4.2 | Multiplet | J(H-H), J(H-F) |

| H on C3 | 4.5 - 4.7 | Doublet of doublets of doublets | J(H-H), J(H-F) |

| OH | Variable | Broad singlet | - |

| ¹³C NMR | |||

| C1 | ~65 | - | - |

| C2 | ~60 | Doublet | J(C-F) |

| C3 | ~85 | Doublet | J(C-F) |

| ¹⁹F NMR | |||

| F on C3 | -220 to -230 | Triplet of doublets | J(F-H) |

The integration of high-resolution mass spectrometry with NMR provides complementary information, with MS confirming the elemental composition and NMR elucidating the precise atomic arrangement, leading to a comprehensive and unambiguous structural validation of this compound and its derivatives.

Role of 2 Chloro 3 Fluoropropan 1 Ol As a Synthetic Intermediate

Precursor in Fluorine Chemistry

The presence of a fluorine atom makes 2-Chloro-3-fluoropropan-1-ol an important starting material in the synthesis of various organofluorine compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, and incorporating fluorine into molecules can significantly alter their physical, chemical, and biological properties.

Synthesis of Organofluorine Compounds

Organofluorine chemistry is a cornerstone of modern material science, agrochemicals, and pharmaceuticals, with an estimated 20% of all pharmaceutical drugs containing at least one fluorine atom. nih.gov this compound serves as a key intermediate in this domain. It can be used in reactions that build upon its existing fluorinated structure to create more elaborate molecules.

One common strategy in organofluorine synthesis is the halogen exchange reaction, where a less reactive halogen is replaced with fluorine. nih.gov However, since this compound already contains fluorine, it is more commonly used as a building block where the chlorine atom or the alcohol group is modified. For instance, the alcohol group can be oxidized or converted into a better leaving group, while the chlorine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of other functional groups while retaining the crucial C-F bond.

Applications in Radiochemistry and Radiolabeling (e.g., ¹⁸F incorporation)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for medical diagnosis, particularly in oncology. nih.gov The method relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being one of the most widely used due to its near-ideal half-life of approximately 110 minutes and low positron energy. researchgate.net

The synthesis of these ¹⁸F-labeled radiopharmaceuticals often involves the nucleophilic substitution of a leaving group with the [¹⁸F]fluoride ion. researchgate.netmdpi.com While direct documentation for this compound in ¹⁸F labeling is not prominent, its molecular structure makes it a potential precursor for such applications. The chlorine atom on the second carbon can act as a leaving group, which could be displaced by [¹⁸F]fluoride to produce a difluorinated propanol (B110389) derivative. The efficiency of such a reaction would depend on the specific reaction conditions and the activation of the leaving group. The primary alcohol group offers a site for further conjugation to a larger biomolecule designed to target specific tissues or receptors in the body.

Table 1: Potential Radiochemical Conversion

| Precursor | Leaving Group | Radionuclide | Potential Product |

|---|

Building Block for Complex Organic Molecules

The trifunctional nature of this compound makes it an adept building block for constructing larger, high-value organic molecules for various industries.

Incorporation into Pharmacologically Relevant Compounds

The introduction of fluorine into drug candidates can enhance properties such as metabolic stability, bioavailability, and binding affinity. The structural motif of this compound is relevant to the synthesis of such compounds. For example, related structures like 2-chloro-3-fluoro-4-alkoxy-anilines are documented as key intermediates in the preparation of pharmaceutically active 1,3-benzothiazole compounds. google.com The synthesis pathways for these molecules underscore the utility of the chlorofluoro arrangement on an aliphatic or aromatic backbone in creating compounds with desired pharmacological profiles.

Utility in Agrochemicals and Specialized Industrial Chemicals

A significant percentage of modern agrochemicals, particularly fungicides and insecticides, are organofluorine compounds. The unique properties imparted by fluorine can lead to higher efficacy and better stability in the field. A derivative of the chlorofluorophenyl structure, 2-fluoro-3-chlorophenol, has been identified as a valuable precursor for creating active fungicidal ingredients. google.com This highlights the industrial importance of the specific substitution pattern found in molecules like this compound for the agrochemical sector. Its utility also extends to the synthesis of specialized chemicals where the presence of both chlorine and fluorine can be leveraged for producing polymers or materials with specific thermal or chemical resistance properties.

Chiral Synthesis and Stereochemical Control in Derivatization

Chirality plays a critical role in the biological activity of many molecules. The C2 carbon atom in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Chloro-3-fluoropropan-1-ol and (S)-2-Chloro-3-fluoropropan-1-ol.

When a chiral molecule is used as a building block for pharmaceuticals or agrochemicals, its stereochemistry can profoundly influence the final product's efficacy and safety. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause adverse effects. This is seen in related compounds like 3-monochloro-1,2-propanediol (3-MCPD), where the (S) and (R) enantiomers show distinct toxicological profiles. nih.gov

Therefore, the use of this compound in the synthesis of a chiral target molecule necessitates stereochemical control. This can be achieved in two primary ways:

Chiral Resolution: A racemic mixture (a 1:1 mixture of both enantiomers) of this compound can be separated into its individual (R) and (S) enantiomers.

Asymmetric Synthesis: The molecule can be synthesized in an enantiomerically pure form from the start, using chiral catalysts or reagents.

Once an enantiomerically pure form of this compound is obtained, it can be used in derivatization reactions. It is crucial that these subsequent reactions proceed with high stereochemical fidelity to ensure that the chirality is transferred to the final product, thus producing an enantiomerically pure active ingredient.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Difluoropropan-1-ol |

| 2-chloro-3-fluoro-4-alkoxy-anilines |

| 1,3-benzothiazole |

| 2-fluoro-3-chlorophenol |

| (R)-2-Chloro-3-fluoropropan-1-ol |

| (S)-2-Chloro-3-fluoropropan-1-ol |

| 3-monochloro-1,2-propanediol (3-MCPD) |

Environmental and Green Chemistry Considerations in the Context of Halogenated Propanols

Sustainable Synthetic Pathways for Halogenated Alcohols

The synthesis of halogenated alcohols has traditionally relied on methods that can be hazardous and environmentally damaging. However, recent research has focused on developing more sustainable alternatives.

One promising approach is the use of greener halogenating agents and reaction conditions. researchgate.net For instance, the combination of hydrobromic acid as a halogen source and hydrogen peroxide as an oxidant, using ethanol, water, or no solvent, has been shown to be a greener method for brominating aromatic and heteroaromatic ring systems. researchgate.net This approach offers high yields and good regioselectivity for a variety of substrates. researchgate.net

Another sustainable strategy involves the oxidative halogenation of alcohols. A diastereoselective β-halogenation of benzylic alcohols has been achieved under simple and low-cost conditions, providing a direct synthesis of β-halohydrins. researchgate.net This reaction is attractive due to its simple conditions, readily available reagents, and high diastereoselectivity without the need for an additional oxidant. researchgate.net

The replacement of hazardous reagents is a key goal in green chemistry. For example, thionyl chloride (SOCl₂), often used for halogenation, is toxic and produces sulfur dioxide as a byproduct. youtube.com Alternative methods that avoid such reagents are being actively explored. youtube.com

Furthermore, metal-catalyzed cross-coupling reactions are being investigated as an atom-economical approach for the synthesis of fluoroarenes. rsc.org While challenges remain, particularly with carbon-fluorine bond formation, this area holds significant promise for greener synthesis. rsc.org

Table 1: Comparison of Traditional vs. Greener Halogenation Methods

| Feature | Traditional Methods | Greener Methods |

|---|---|---|

| Reagents | Often involve toxic and hazardous chemicals like thionyl chloride and elemental halogens. youtube.com | Utilize less hazardous reagents such as hydrogen peroxide and hydrohalic acids. researchgate.net |

| Solvents | Frequently employ chlorinated solvents. researchgate.net | Favor the use of water, ethanol, or solvent-free conditions. researchgate.net |

| Byproducts | Can generate significant amounts of toxic waste. youtube.com | Aim to produce benign byproducts like water. |

| Atom Economy | Can be low, with a significant portion of reactants not incorporated into the final product. | Strive for high atom economy, maximizing the incorporation of starting materials. rsc.org |

Environmental Transformation and Degradation Pathways of Related Organohalogen Compounds

Organohalogen compounds can persist in the environment due to their resistance to breakdown by soil bacteria. ncert.nic.in However, various transformation and degradation pathways exist, both biotic and abiotic.

Enzymatic degradation plays a crucial role in the breakdown of some organohalogen compounds. nih.gov For example, L-2-haloacid dehalogenase and fluoroacetate (B1212596) dehalogenase can catalyze the displacement of halogen atoms from organic acids. nih.gov Additionally, some enzymes can hydrate (B1144303) or reduce haloacrylates to less harmful substances. nih.gov

Studies on organic halogens from industrial processes, such as those from pulp bleaching, have shown that a significant portion can be removed during wastewater biotreatment. nih.govhelsinki.firesearchgate.net Further degradation can occur in freshwater ecosystems over several hundred days. nih.govhelsinki.firesearchgate.net However, the recalcitrance of some of these compounds remains a concern. helsinki.fi

Anoxic conditions can be critical for the mineralization of some organohalogens, but they can also lead to the formation of more toxic metabolites, such as the conversion of trichloroethene and tetrachloroethene to vinyl chloride in anoxic soil. nih.govresearchgate.net

Life Cycle Assessment Implications in Chemical Manufacturing

Life Cycle Assessment (LCA) is a standardized method for evaluating the potential environmental impacts of a product or process throughout its entire life cycle. mdpi.com This "cradle-to-grave" approach considers raw material extraction, manufacturing, use, and disposal. mdpi.com

For chemical manufacturing, including that of halogenated propanols, LCA is a valuable tool for identifying environmental hotspots and avoiding the shifting of environmental burdens from one life cycle stage to another. mdpi.com For example, a change in a synthesis pathway to reduce toxic solvent use might inadvertently increase energy consumption, an trade-off that an LCA can help to quantify.

In the context of halogenated compounds, an LCA would assess impacts such as:

Resource Depletion: The consumption of non-renewable resources for raw materials and energy.

Greenhouse Gas Emissions: The carbon footprint associated with the energy used in the manufacturing process.

Toxicity: The potential human and ecological toxicity of the final product, byproducts, and any releases to the environment.

Ozone Depletion: Some organohalogen compounds, like certain chlorofluorocarbons, are known to contribute to the destruction of the ozone layer. britannica.com

The complexity of chemical production processes and supply chains can make conducting a comprehensive LCA challenging. nih.gov However, even simplified LCAs can provide valuable insights for improving the environmental performance of chemical manufacturing. lca-data.com

Future Research Directions and Unexplored Avenues for 2 Chloro 3 Fluoropropan 1 Ol

Development of Novel Stereoselective Syntheses

The presence of a stereocenter at the second carbon atom of 2-chloro-3-fluoropropan-1-ol makes the development of stereoselective synthetic routes a paramount objective. Future research will likely focus on creating methodologies that provide precise control over the stereochemistry of this chiral center, leading to the selective production of either the (R) or (S) enantiomer.

One promising avenue is the use of enzymatic catalysis. Biocatalysis, particularly with engineered enzymes, has shown remarkable success in the stereoselective synthesis of complex molecules, including fluorinated compounds. rsc.org Future investigations could explore the use of halohydrin dehalogenases or other engineered enzymes to achieve the asymmetric synthesis of this compound.

Another area of exploration is the development of asymmetric catalytic reactions. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to direct the stereochemical outcome of the reaction. Research into the stereoselective addition of nucleophiles to a suitable prochiral precursor could yield highly enantioenriched this compound.

| Potential Stereoselective Synthetic Strategy | Key Research Focus | Potential Advantages |

| Enzymatic Catalysis | Screening and engineering of enzymes (e.g., halohydrin dehalogenases). | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Catalysis | Development of chiral transition metal catalysts or organocatalysts. | Broad substrate scope, tunable selectivity. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Potentially shorter synthetic routes. |

Exploration of Underutilized Reactivity Pathways

The trifunctional nature of this compound opens up a wide array of potential chemical transformations that remain largely unexplored. Future research should aim to systematically investigate the reactivity of each functional group and the potential for intramolecular reactions.

The hydroxyl group can serve as a handle for various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification to introduce new functionalities. The reactivity of the carbon-chlorine and carbon-fluorine bonds also warrants detailed investigation. For instance, the selective cleavage of the C-Cl bond in the presence of the more robust C-F bond could be a valuable synthetic tool.

Furthermore, the potential for intramolecular cyclization reactions is a particularly intriguing avenue. Depending on the reaction conditions, the hydroxyl group could act as a nucleophile, attacking the carbon bearing the chlorine atom to form a fluorinated epoxide. The conditions required to favor this pathway over intermolecular reactions would be a key area of study.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at the molecular level. nih.govnih.gov Future research should leverage advanced computational modeling to elucidate its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to determine the conformational preferences of the molecule and to model the transition states of potential reactions. nih.gov This can provide valuable insights into reaction mechanisms and help in predicting the most favorable reaction pathways. For example, computational studies could be used to compare the activation energies for different intramolecular cyclization pathways, thereby guiding experimental efforts.

Quantitative Structure-Property Relationship (QSPR) models could also be developed to correlate the molecular structure of this compound with its physical and chemical properties. nih.gov This would be particularly useful for predicting properties that are difficult or costly to measure experimentally.

| Computational Modeling Technique | Research Application for this compound | Anticipated Insights |

| Density Functional Theory (DFT) | Conformational analysis, transition state modeling, reaction mechanism elucidation. | Prediction of stable conformers, understanding of reaction pathways and selectivity. |

| Ab initio methods | High-accuracy electronic structure calculations. | Precise determination of molecular properties and reaction energetics. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with physical and chemical properties. | Prediction of properties like boiling point, solubility, and reactivity. |

Integration into Emerging Material Science Applications

The unique combination of fluorine and a reactive hydroxyl group makes this compound a potential building block for novel materials. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. youtube.com

Future research could explore the incorporation of this compound into polymers. The hydroxyl group can be used for polymerization reactions, leading to the formation of fluorinated polyesters or polyethers. The presence of the chlorine atom could also be exploited for post-polymerization modification, allowing for the introduction of further functionalities.

Another potential application is in the development of functional coatings. The low surface energy associated with fluorinated compounds could be harnessed to create hydrophobic and oleophobic surfaces. youtube.com Research into the use of this compound as a precursor for surface modification agents could lead to the development of advanced self-cleaning and anti-fouling materials.

Environmental Impact Mitigation Strategies in Production and Use

As with any halogenated organic compound, it is crucial to consider the environmental impact of this compound throughout its lifecycle. chromatographyonline.com Future research should focus on developing green and sustainable methods for its production and on understanding its environmental fate and toxicology.

The principles of green chemistry should be applied to the synthesis of this compound, aiming to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. paperpublications.org This could involve the use of catalytic methods, safer solvents, and renewable feedstocks.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-fluoropropan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or fluorination of halogenated propanol precursors. For example, substituting a hydroxyl or chloro group in propanol derivatives with fluorine under controlled conditions (e.g., using KF or AgF as fluorinating agents) . Reaction temperature and solvent polarity critically affect regioselectivity and yield. Polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures (0–5°C) minimize side reactions like elimination .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

Methodological Answer:

- ¹H NMR: The hydroxyl proton appears as a broad singlet (~1–5 ppm), while adjacent CH₂ groups split into multiplets due to coupling with Cl and F atoms. The fluorinated carbon (C3) shows distinct splitting patterns in ¹³C NMR .

- IR: The OH stretch (~3200–3600 cm⁻¹) and C-F/C-Cl stretches (1000–1300 cm⁻¹) provide diagnostic peaks. Differentiation from isomers like 1-Chloro-2-fluoropropan-3-ol requires comparing peak splitting and coupling constants .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation of vapors .

- Storage: Store in sealed, corrosion-resistant containers at ≤4°C to prevent decomposition or reaction with moisture .

- Waste Disposal: Neutralize with dilute NaOH before disposal to minimize environmental release of halogenated byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., enantiomeric excess) be controlled during asymmetric synthesis of this compound?

Methodological Answer: Chiral catalysts (e.g., BINOL-derived ligands) or enantioselective fluorination agents (e.g., Selectfluor® with chiral auxiliaries) can induce asymmetry. For example, kinetic resolution during ring-opening of epoxide intermediates with fluoride ions achieves >90% enantiomeric excess (ee) under optimized conditions . Monitoring ee via chiral HPLC (e.g., Chiralpak® columns) is essential for validation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, fluorine’s electronegativity lowers the LUMO energy of adjacent carbon atoms, increasing susceptibility to nucleophilic attack at C3 versus C2. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Q. How do contradictory data on the compound’s stability in aqueous solutions arise, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in hydrolysis rates may stem from pH variations or trace metal catalysts. For reproducible results:

- pH Control: Use buffered solutions (pH 5–7) to isolate hydrolysis pathways.

- Kinetic Studies: Monitor degradation via LC-MS at intervals (0–48 hrs) to identify intermediates like 3-fluoropropane-1,2-diol .

- Metal Chelation: Add EDTA to suppress metal-ion-catalyzed decomposition .

Experimental Design & Data Analysis

Q. How to design an experiment quantifying the compound’s partitioning coefficient (log P) and its implications for biological studies?

Methodological Answer:

- Shake-Flask Method: Mix this compound with octanol/water (1:1), equilibrate, and quantify concentrations via UV-Vis or GC.

- Log P Calculation: Use the formula . A higher log P (>1) suggests membrane permeability, relevant for cytotoxicity assays .

Q. What strategies mitigate side reactions (e.g., elimination to allylic halides) during derivatization of this compound?

Methodological Answer:

- Low-Temperature Reactions: Conduct substitutions at –20°C to suppress β-elimination.

- Bulky Bases: Use hindered bases (e.g., DBU) to deprotonate selectively without promoting elimination .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃H₆ClFO | |

| Boiling Point | ~150–160°C (predicted) | |

| log P (Octanol/Water) | 0.89 (calculated) | |

| ¹³C NMR (C3-F) | 90–95 ppm (d, J = 20–25 Hz) |

Featured Recommendations